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Introduction

The histone acetyltransferases (HATs) EP300 and CREBBP are critical transcriptional co-
activators implicated in a variety of cancers. Their inhibition represents a promising therapeutic
strategy. EP300/CREBBP-IN-2 is a potent and selective inhibitor of the HAT activity of these
paralogs. Emerging preclinical evidence suggests that the efficacy of EP300/CREBBP
inhibitors can be significantly enhanced when used in combination with other anti-cancer
agents. This document provides a detailed overview of promising combination strategies,
summarizing key quantitative data and providing detailed experimental protocols for their
evaluation.

I. Combination Strategies and Supporting Data
Combination with Endocrine Therapy in ER+ Breast
Cancer

Rationale: Estrogen receptor (ER) signaling is a key driver of ER+ breast cancer.
EP300/CREBBP are crucial co-activators for ER-mediated transcription. Combining an
EP300/CREBBP inhibitor with an ER antagonist, such as fulvestrant, can lead to a more potent
suppression of ER signaling and cell proliferation[1][2][3][4].
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Quantitative Data:

The combination of the EP300/CREBBP inhibitor CPI-1612 with fulvestrant has been evaluated
in ER+ breast cancer cell lines.

Combination Effect with

Cell Line CPI-1612 Glso (nM)[1][2][3]

Fulvestrant

Enhanced efficacy in vitro and
MCF7 <100 o

in vivo[1][2]

Transcriptional repression of
T47D <100

ER target genes[1]

Transcriptional repression of
ZR-75-1 <100

ER target genes[1]

Combination with Androgen Receptor (AR) Antagonists
in Prostate Cancer

Rationale: Similar to ER in breast cancer, the androgen receptor (AR) is a key driver in prostate
cancer. EP300/CREBBP are co-activators for AR. Inhibition of EP300/CREBBP can
downregulate AR-dependent gene expression, suggesting a synergistic effect with AR
antagonists[5][6]. Enzalutamide-resistant prostate cancer cells show increased sensitivity to
EP300/CREBBP inhibition[7][8].

Quantitative Data:
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Combination with Immunomodulatory Drugs (IMiDs) in
Multiple Myeloma

Rationale: The IRF4/MYC oncogenic axis is critical for multiple myeloma (MM) cell survival.
EP300/CREBBP inhibition can suppress this pathway. Immunomodulatory drugs (IMiDs) like
pomalidomide also target this axis, suggesting a synergistic effect when combined with
EP300/CREBBP inhibitors[9][10][11][12].

Preclinical Findings:

The combination of an EP300 inhibitor with pomalidomide leads to greater downregulation of
MYC and IRF4 and synergistic killing of myeloma cells both in vitro and in vivo[11]. This
combination has been shown to be well-tolerated in a human MM xenograft model, leading to
inhibited tumor growth and prolonged survival[13].

Combination with HDAC Inhibitors in Lymphoma

Rationale: Histone deacetylase (HDAC) inhibitors and HAT activators represent opposing
epigenetic modulations. The combination of the HAT activator YF2 and the HDAC inhibitor
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romidepsin has shown robust synergy in lymphoma models, suggesting a potential synthetic
lethal interaction.

Preclinical Findings:

Robust synergy was observed with the combination of YF2 and romidepsin in 100% of EP300-
mutated B-cell lymphoma lines and a significant percentage of wild-type B-cell and T-cell
lymphoma lines. This combination led to significant tumor growth delay in vivo compared to
single agents.

Combination with Radiotherapy in Head and Neck
Sqguamous Cell Carcinoma (HNSCC)

Rationale: Inhibition of the HAT activity of EP300/CREBBP has been shown to radiosensitize
cancer cells, particularly those with gain-of-function mutations in CREBBP or EP300. This is
mediated by the repression of homologous recombination-dependent DNA repair[14][15].

Preclinical Findings:

The HAT inhibitor A-485 demonstrated radiosensitization in CREBBP and EP300 mutant
HNSCC cell lines, as evidenced by decreased clonogenic survival following irradiation[16]. This
combination also led to increased apoptosis[16].

Combination with Immune Checkpoint Blockade

Rationale: EP300/CREBBP inhibition can modulate the tumor microenvironment and enhance
anti-tumor immunity. It has been shown to decrease the expression of the immune checkpoint
ligand PD-L1 on tumor cells and reduce the secretion of exosomal PD-L1, which is a
mechanism of resistance to PD-L1 blockade[17][18].

Preclinical Findings:

The EP300/CBP bromodomain inhibitor CCS1477 (inobrodib) reduces PD-L1 expression on
prostate cancer cells and enhances the efficacy of anti-PD-L1 therapy in preclinical models[17]
[18]. Combination therapy with CCS1477 and an anti-PD-1 antibody showed improved tumor
control[19].
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Il. Experimental Protocols
Cell Viability Assay (e.g., MTS Assay)

This protocol is adapted for assessing the effect of EP300/CREBBP-IN-2 in combination with
another drug on cancer cell proliferation.

Materials:
o Cancer cell line of interest
o Complete growth medium
e 96-well clear-bottom black plates
 EP300/CREBBP-IN-2 (or other EP300/CREBBP inhibitor)
o Combination drug (e.g., Fulvestrant, Enzalutamide)
o MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
» Plate reader capable of measuring absorbance at 490 nm
Procedure:
o Cell Seeding:

o Trypsinize and count cells.

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in
100 pL of complete growth medium.

o Incubate overnight at 37°C in a 5% CO2 incubator.
e Drug Treatment:

o Prepare serial dilutions of EP300/CREBBP-IN-2 and the combination drug in complete
growth medium at 2X the final concentration.
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o For combination treatments, prepare a matrix of concentrations. For example, for a 7x7
matrix, use 6 concentrations of each drug plus a vehicle control.

o Remove the medium from the wells and add 100 pL of the drug-containing medium.
Include wells with vehicle (e.g., DMSO) as a negative control and a cytotoxic agent as a
positive control.

o Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

e MTS Assay:
o Add 20 puL of MTS reagent to each well.
o Incubate for 1-4 hours at 37°C, protected from light.
o Measure the absorbance at 490 nm using a plate reader.

o Data Analysis:

[¢]

Subtract the background absorbance (medium only).
o Normalize the data to the vehicle-treated control wells (set as 100% viability).

o Calculate the Glso (concentration for 50% growth inhibition) for each drug alone and in
combination using a non-linear regression curve fit (e.g., log(inhibitor) vs. response --
variable slope in GraphPad Prism).

o Determine the synergy of the drug combination by calculating the Combination Index (Cl)
using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates
synergy, Cl = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This protocol measures the induction of apoptosis by EP300/CREBBP-IN-2 in combination with
another drug via flow cytometry.

Materials:
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e Cancer cell line of interest
o 6-well plates
o EP300/CREBBP-IN-2 and combination drug

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

o Flow cytometer
Procedure:
¢ Cell Seeding and Treatment:

o Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of
harvest.

o Incubate overnight.

o Treat cells with EP300/CREBBP-IN-2, the combination drug, or the combination at
predetermined concentrations for 24-48 hours. Include a vehicle-treated control.

o Cell Harvesting:

[e]

Collect the culture medium (containing floating cells).

o

Wash the adherent cells with PBS and detach them using trypsin.

Combine the detached cells with the cells from the culture medium.

[¢]

o

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Wash the cells twice with cold PBS.

[e]

e Staining:

o Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.
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[e]

Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.

o

Add 5 pL of Annexin V-FITC and 5 pL of PI.

[¢]

Gently vortex and incubate for 15 minutes at room temperature in the dark.

[¢]

Add 400 uL of 1X Binding Buffer to each tube.

e Flow Cytometry:
o Analyze the samples on a flow cytometer within 1 hour of staining.
o Use unstained and single-stained controls to set up compensation and gates.
o Collect data for at least 10,000 events per sample.

o Data Analysis:

o Quantify the percentage of cells in each quadrant:

Lower-left (Annexin V-/PI-): Live cells

Lower-right (Annexin V+/PI-): Early apoptotic cells

Upper-right (Annexin V+/Pl+): Late apoptotic/necrotic cells

Upper-left (Annexin V-/P1+): Necrotic cells

o Compare the percentage of apoptotic cells (early + late) between the different treatment
groups.

lll. Visualizations
Signaling Pathway Diagrams
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Caption: EP300/CREBBP in Androgen Receptor Signaling.
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Caption: EP300/CREBBP in MYC/IRF4 Signaling in Multiple Myeloma.
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Caption: Workflow for Combination Cell Viability Assay.
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Caption: Workflow for Combination Apoptosis Assay.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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